molecular formula C18H20N4O2S B6581898 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 1211342-31-2

2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B6581898
CAS No.: 1211342-31-2
M. Wt: 356.4 g/mol
InChI Key: SVQJNIDZFIZOIJ-UHFFFAOYSA-N
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Description

2-{4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole (CAS 1211342-31-2) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular framework integrates a benzothiazole core, known for its broad pharmacological profile including potential anticancer and central nervous system activities , with a piperidine-linked 1,3,4-oxadiazole moiety bearing an isopropyl group . The 1,3,4-oxadiazole ring is a well-established bioisostere for carboxylic acids and esters, often employed to enhance a molecule's metabolic stability, membrane permeability, and binding affinity . This unique structural combination results in a rigid, electron-rich system with a molecular weight of 356.44 g/mol and a topological polar surface area of 100 Ų, properties that are favorable for target interaction and bioavailability . The compound's primary research value lies in its potential as a key scaffold for developing targeted therapeutic agents. Its structural features are commonly found in molecules investigated as protein kinase inhibitors . The specific arrangement of the benzothiazole and 1,3,4-oxadiazole heterocycles suggests potential for multi-kinase inhibition, which is a promising strategy in oncology for compounds like sorafenib . Researchers can utilize this compound as a building block or a reference standard in hit-to-lead optimization campaigns, particularly for projects targeting signaling pathways involved in cell proliferation. The supplied product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11(2)15-20-21-16(24-15)12-7-9-22(10-8-12)18(23)17-19-13-5-3-4-6-14(13)25-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQJNIDZFIZOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Piperidine at the 4-Position

Piperidine-4-carboxylic acid serves as the starting material for introducing the oxadiazole ring. Conversion to piperidine-4-carbohydrazide is achieved by treating the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate in anhydrous tetrahydrofuran (THF). This intermediate is pivotal for subsequent cyclization into the 1,3,4-oxadiazole ring.

Cyclization to Form the 1,3,4-Oxadiazole Ring

The 5-(propan-2-yl)-1,3,4-oxadiazole group is synthesized via cyclodehydration of piperidine-4-carbohydrazide with isobutyric acid (propan-2-yl carboxylic acid). Phosphorus oxychloride (POCl₃) is the dehydrating agent of choice, facilitating ring closure under reflux conditions in dichloromethane (DCM) or toluene. Alternative methods include oxidative cyclization using iodine in ethanol with sodium hydroxide, though this approach yields marginally lower efficiencies (65–75%) compared to POCl₃-mediated routes (80–85%).

Table 1: Comparison of Cyclization Methods for 1,3,4-Oxadiazole Formation

MethodReagents/ConditionsYield (%)Time (h)Reference
POCl₃-mediatedPOCl₃, DCM, reflux80–854–6
Iodine oxidativeI₂, NaOH, EtOH, 80°C65–753–4
Microwave-assistedMWI, DMF, 150°C78–820.5–1

Microwave irradiation (MWI) has emerged as a viable alternative, reducing reaction times to 30–60 minutes while maintaining yields comparable to traditional methods. However, scalability remains a challenge due to equipment limitations.

Coupling Strategies for Final Assembly

The convergence of the benzothiazole and piperidine-oxadiazole components involves forming an amide bond between the piperidine nitrogen and the benzothiazole-2-carbonyl group.

Activation of the Benzothiazole Carboxylic Acid

1,3-Benzothiazole-2-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride. This intermediate is highly reactive, necessitating anhydrous conditions and low temperatures (0–5°C) to prevent hydrolysis.

Amide Bond Formation

The activated benzothiazole carbonyl chloride is reacted with 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Solvents like dichloromethane or ethyl acetate are preferred for their ability to solubilize both components without side reactions. Yields for this step typically range from 70–85%, with purity dependent on efficient removal of unreacted starting materials via column chromatography or recrystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in cyclization steps but may complicate purification due to high boiling points. Conversely, non-polar solvents like toluene offer easier distillation but require higher temperatures for reactivity.

Catalytic Enhancements

Recent studies highlight the use of Lewis acids such as zinc chloride or titanium tetrachloride to accelerate cyclodehydration steps, reducing reaction times by 30–40%. However, these catalysts necessitate stringent moisture control and post-reaction neutralization.

Industrial-Scale Considerations

Transitioning from laboratory to industrial production demands optimization for cost, safety, and environmental impact. Continuous flow reactors enable precise temperature control and higher throughput for cyclization and coupling steps . Green chemistry principles advocate replacing POCl₃ with recyclable dehydrating agents or employing enzymatic catalysis, though these methods remain under development for oxadiazole synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

  • Reduction: Reduction of the oxadiazole ring may lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: Typical reducing agents are lithium aluminium hydride and sodium borohydride.

  • Substitution: Reagents such as halogenating agents and organometallic compounds are frequently used under controlled temperature and pressure.

Major Products: The major products from these reactions include substituted derivatives, which can be further manipulated to tailor the compound's properties for specific applications.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Research indicates that derivatives of oxadiazoles exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that compounds containing oxadiazole rings can inhibit bacterial growth. For example, derivatives similar to the target compound have been tested against strains like Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests.
CompoundActivityReference
2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine}Antimicrobial
Related Oxadiazole DerivativeAntiviral

Anti-Cancer Research

The benzothiazole component has been linked to anti-cancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. A study highlighted the efficacy of benzothiazole derivatives in inhibiting tumor growth in xenograft models.

StudyResultReference
Benzothiazole DerivativesTumor Growth Inhibition (in vivo)
Oxadiazole AnaloguesApoptosis Induction in Cancer Cells

Materials Science

In materials science, the synthesis of polymers incorporating oxadiazole and benzothiazole units has been explored for their optical and electronic properties. These materials are being investigated for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Material TypeApplicationReference
Polymers with BenzothiazoleOLEDs
Oxadiazole-Based MaterialsPhotovoltaics

Agricultural Chemistry

The compound's potential utility extends to agricultural chemistry as well. Research has suggested that oxadiazole derivatives can act as effective fungicides and herbicides. Field trials have shown promising results in controlling fungal pathogens in crops.

ApplicationEffectivenessReference
Fungicide DevelopmentEffective against Fusarium spp.
Herbicide TestingWeed Control Efficacy

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that the tested compounds significantly reduced microbial load in vitro and showed potential for further development into therapeutic agents.

Case Study 2: Cancer Cell Apoptosis

In a laboratory setting, researchers synthesized several benzothiazole derivatives and tested their effects on human cancer cell lines. The findings revealed that the compounds induced apoptosis through mitochondrial pathways, suggesting a mechanism for their anti-cancer activity.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets:

  • Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thus regulating biochemical pathways.

  • Receptor Modulation: It may modulate receptor activity by acting as an agonist or antagonist, affecting cellular signaling processes.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Oxadiazole Substituents : The 5-isopropyl group in the target compound may enhance lipophilicity compared to cyclopropyl () or bromophenylthio () analogs. Increased lipophilicity could improve blood-brain barrier penetration, relevant for neuroprotective applications.
  • Benzothiazole Modifications : Fluorination () or methyl groups () on benzothiazole alter electronic properties and binding kinetics.

Piperidine vs. Piperazine/Morpholine :

  • Piperazine-containing analogs (e.g., ) exhibit varied pharmacokinetics due to increased polarity, while morpholine derivatives () may enhance solubility but reduce CNS penetration.

Target Selectivity :

  • The indazole-based analog () acts as a 5-HT₄ receptor agonist, whereas benzothiazole derivatives () show neuroprotection. This highlights how core heterocycle changes (benzothiazole vs. indazole) dramatically shift biological targets.

Research Findings and Data

Neuroprotective Activity Comparison

Compound % Cell Viability (10 μM) Reference
Target Compound Not reported -
2-[[[5-[(2-Bromophenylmethyl)thio]-...]]] 87.7%
EGCG (Reference Standard) 89.1%

The bromophenylthio analog’s neuroprotective efficacy suggests that electron-withdrawing groups on oxadiazole enhance activity, possibly through redox modulation .

Antimicrobial Activity Trends

Compounds with piperidine-carbonyl bridges (e.g., ) show moderate-to-high antimicrobial activity against Gram-positive bacteria. The target compound’s isopropyl group may improve membrane disruption compared to smaller substituents.

Biological Activity

The compound 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure comprising a benzothiazole moiety linked to a piperidine ring and an oxadiazole group. The presence of these heterocycles is significant as they are often associated with various biological activities.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antibacterial properties. For instance, compounds similar to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that the oxadiazole moiety enhances the antimicrobial activity of these compounds by disrupting bacterial cell membranes or interfering with metabolic processes .

Bacterial Strain Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Bacillus subtilisModerate activity

2. Antifungal Activity

The compound's antifungal potential has also been explored. Certain benzothiazole derivatives have shown activity against fungal strains such as Candida albicans. The mechanism often involves the disruption of fungal cell wall synthesis or interference with ergosterol biosynthesis .

Fungal Strain Activity Minimum Inhibitory Concentration (MIC) Reference
Candida albicansModerate activity12.5 - 25 μg/ml
Aspergillus nigerLow activity25 μg/ml

3. Anticancer Activity

The anticancer properties of compounds containing oxadiazole and benzothiazole moieties have been extensively studied. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer) cells. The IC50 values for these compounds generally range from 14.62 to 65.41 µM, indicating promising anticancer activity compared to standard chemotherapeutics like etoposide .

Cell Line IC50 (µM) Reference
HeLa14.62
NCI-H46015.42
PC-317.50

The biological activities of the compound can be attributed to several mechanisms:

  • Membrane Disruption: The lipophilic nature of the oxadiazole and benzothiazole rings may facilitate penetration into microbial membranes, leading to cell lysis.
  • Enzyme Inhibition: These compounds may inhibit key enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi.
  • Apoptosis Induction: In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Antibacterial Study: A study evaluated a series of benzothiazole derivatives against E. coli and found that modifications at the piperidine position significantly enhanced antibacterial activity .
  • Anticancer Evaluation: Another investigation into pyrazolo-thiazole conjugates demonstrated that structural modifications led to enhanced cytotoxicity against prostate cancer cells, suggesting that similar strategies could be applied to optimize the target compound's efficacy .

Q & A

Q. What are the key synthetic pathways for synthesizing 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Cyclization of thiosemicarbazides with POCl₃ or using carboxylic acid derivatives under reflux (e.g., 4-phenyl butyric acid with N-phenylthiosemicarbazide at 90°C for 3 hours, as in ).

Piperidine Coupling : Amide bond formation between the oxadiazole-piperidine intermediate and benzothiazole carbonyl using coupling agents like DCC/DMAP or via nucleophilic acyl substitution ().

Purification : Recrystallization from methanol/water or DMSO/water mixtures to isolate pure products ().
Example conditions:

StepReagents/ConditionsYield (%)Reference
OxadiazolePOCl₃, 90°C, 3h65-75
AmidationDCM, EDC/HOBt, RT80-85

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectral techniques:
  • IR Spectroscopy : Verify carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches ().
  • NMR :
  • ¹H NMR : Piperidine protons (δ 1.5–3.5 ppm), benzothiazole aromatic protons (δ 7.2–8.5 ppm) ().
  • ¹³C NMR : Carbonyl carbon (δ ~165–175 ppm), oxadiazole carbons (δ ~155–165 ppm) ().
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (deviation <0.4% acceptable) ().

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to simulate interactions with enzyme active sites (e.g., acetylcholinesterase or kinase targets).
  • Key Parameters :
  • Grid box centered on catalytic residues (e.g., Ser203 for AChE).
  • Scoring functions (e.g., Gibbs free energy ΔG) to rank poses ( shows docking poses of similar compounds with RMSD <2.0 Å) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bond retention >70% over time) ( references PubChem 3D structures for initial coordinates).

Q. How do researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 1,3,4-oxadiazole derivatives in vs. thiadiazoles in ).
  • X-ray Crystallography : Resolve ambiguous proton assignments via crystal structure analysis (e.g., used crystallography to confirm oxadiazole-pyridine interactions) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₀N₄O₂S: calc. 376.1305, obs. 376.1308).

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria ( used agar diffusion for 5-substituted oxadiazoles).
  • Enzyme Inhibition :
  • Kinase Assays : Use ADP-Glo™ Kit for IC₅₀ determination ( notes benzothiazoles’ kinase modulation ).
  • AChE Inhibition : Ellman’s method with donepezil as a positive control ( references similar benzimidazole derivatives).

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy ( notes lack of specific MAC/TWA limits but advises general precautions).
  • Ventilation : Use fume hoods during synthesis (POCl₃ in releases HCl gas).
  • Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb organic spills with vermiculite ( general guidelines).

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